1-Ethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-benzimidazole
Description
1-Ethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-benzimidazole is a substituted benzimidazole derivative characterized by a trifluoromethylsulfonyl (-SO₂CF₃) group at the 5-position, an ethyl group at the 1-position, and a methyl group at the 2-position of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system, widely studied for their pharmacological and chemical versatility . The trifluoromethylsulfonyl substituent introduces strong electron-withdrawing properties, enhancing metabolic stability and modulating intermolecular interactions, which is critical for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-ethyl-2-methyl-5-(trifluoromethylsulfonyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2S/c1-3-16-7(2)15-9-6-8(4-5-10(9)16)19(17,18)11(12,13)14/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDYZOLYNLUOAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C=CC(=C2)S(=O)(=O)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344133 | |
| Record name | 1-Ethyl-2-methyl-5-(trifluoromethanesulfonyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732-20-7 | |
| Record name | 1-Ethyl-2-methyl-5-(trifluoromethanesulfonyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-ethyl-2-methylbenzimidazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a radical initiator and a suitable solvent.
Industrial Production Methods
Industrial production of 1-Ethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-benzimidazole follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for scalability, including temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-benzimidazole undergoes various chemical reactions, including:
Electrophilic Substitution: The benzimidazole ring can undergo electrophilic substitution reactions due to the presence of electron-donating groups.
Nucleophilic Substitution: The trifluoromethylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under basic or neutral conditions.
Major Products
The major products formed from these reactions include substituted benzimidazole derivatives with various functional groups, enhancing their biological and chemical properties .
Scientific Research Applications
1-Ethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-benzimidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-benzimidazole involves:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 1-ethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-benzimidazole with structurally related benzimidazole derivatives, emphasizing substituent effects on physicochemical and biological properties:
Key Findings from Comparative Studies
Electron-Withdrawing Groups (EWGs):
- The trifluoromethylsulfonyl (-SO₂CF₃) group in the target compound provides stronger electron-withdrawing effects than sulfonic acid (-SO₃H) or ester (-COOEt) groups, which improves oxidative stability and resistance to enzymatic degradation .
- In contrast, chloro (-Cl) and trifluoromethyl (-CF₃) substituents enhance lipophilicity but lack the hydrogen-bonding capacity of sulfonyl/sulfonic acid groups, limiting their utility in polar environments .
Biological Activity Trends:
- Sulfonyl-containing benzimidazoles (e.g., target compound and 2-n-butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole ) exhibit broad-spectrum antimicrobial activity, likely due to interactions with bacterial membrane proteins .
- Ester-functionalized derivatives (e.g., ethyl carboxylate analogs) show higher bioavailability but reduced metabolic stability compared to sulfonyl derivatives .
Synthetic Accessibility: Sulfonic acid derivatives (e.g., 2-phenylbenzimidazole-5-sulfonic acid) are synthesized via condensation of diaminobenzenesulfonic acid with aldehydes under acidic conditions . Trifluoromethylsulfonyl analogs require specialized reagents like trifluoromethanesulfonic anhydride, increasing synthesis complexity and cost .
Crystallographic and Intermolecular Interactions:
- The trifluoromethylsulfonyl group facilitates unique hydrogen-bonding networks (e.g., C–H···F interactions) and π-stacking, as observed in related structures .
- Bulky substituents (e.g., 2-ethoxy-5-isopropyl-4-methylphenyl ) disrupt crystal packing, reducing crystallinity compared to simpler analogs .
Biological Activity
1-Ethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-benzimidazole (CAS Number: 732-20-7) is a benzimidazole derivative that has gained attention for its potential biological activities. Benzimidazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.
- Molecular Formula : C₁₁H₁₁F₃N₂O₂S
- Molecular Weight : 292.28 g/mol
- Melting Point : 163-164 °C
Anticancer Activity
Studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. For instance, the compound has shown to accelerate apoptosis in MCF cell lines and suppress tumor growth in vivo. In a study involving tumor-bearing mice, the compound's administration resulted in a notable reduction in tumor size, indicating its potential as an effective anticancer agent .
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives is well-documented. The compound has been tested against various bacterial strains, showing promising results:
- Minimum Inhibitory Concentration (MIC) values were recorded for several strains, indicating effective antibacterial action comparable to standard antibiotics .
- A recent study highlighted that derivatives with similar structures exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting that 1-Ethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-benzimidazole may possess similar properties .
| Bacterial Strain | MIC (µg/mL) | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | 12.5 | Ampicillin |
| Escherichia coli | 25 | Ciprofloxacin |
Anti-inflammatory Properties
Benzimidazole compounds have also been investigated for their anti-inflammatory effects. The compound's structure allows it to interact with various biological pathways involved in inflammation, potentially reducing markers such as cytokines and chemokines in experimental models .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often influenced by their structural modifications. Key findings include:
- Substituents at the 5-position of the benzimidazole ring significantly enhance anticancer and antimicrobial activities.
- The presence of trifluoromethyl and sulfonyl groups is associated with improved binding affinity to target proteins, enhancing therapeutic efficacy .
Case Studies
- Study on Anticancer Activity : In an experimental model with MCF cell lines, the compound was administered at varying doses. Flow cytometry results indicated a dose-dependent increase in apoptosis, establishing a clear link between dosage and anticancer efficacy .
- Antimicrobial Testing : A comparative study assessed the MIC of various benzimidazole derivatives against common pathogens. The results indicated that compounds with similar structural features exhibited lower MIC values than traditional antibiotics, supporting the potential use of these compounds in clinical settings .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-Ethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-benzimidazole, and what challenges arise during its purification?
- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl 3-amino-4-(alkylamino)benzoate derivatives with trifluoromethylsulfonyl-containing aldehydes in polar aprotic solvents like DMF under reflux (403 K for 2 hours). Post-synthesis purification often involves column chromatography or recrystallization from ethyl acetate. Challenges include isolating the product from unreacted sodium metabisulfite adducts and minimizing hydrolysis of the trifluoromethylsulfonyl group during aqueous workup .
Q. How is the structural integrity of this benzimidazole derivative validated in academic research?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For example, refinement with riding models (C–H = 0.95–0.99 Å) and analysis of torsion angles between the benzimidazole core and substituents (e.g., ethyl, methyl, and trifluoromethylsulfonyl groups) ensure structural accuracy. Complementary techniques include - and -NMR to verify substituent positions and FT-IR to confirm functional groups like sulfonyl stretches .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Methodological Answer : Antifungal activity can be assessed using microdilution assays (e.g., MIC determination against Candida spp.), while anti-inflammatory potential is tested via COX-2 inhibition assays. Note: The trifluoromethylsulfonyl group may confer instability in aqueous media, necessitating DMSO stock solutions ≤1% (v/v) to avoid solvent interference .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethylsulfonyl group influence the compound’s reactivity and pharmacological profile?
- Methodological Answer : The strong electron-withdrawing nature of the -SOCF group stabilizes the benzimidazole ring’s π-system, enhancing electrophilic substitution resistance. This group also increases lipophilicity (logP ~3.2), improving membrane permeability but potentially reducing aqueous solubility. Comparative studies with non-sulfonylated analogs show a 2- to 5-fold increase in antifungal activity, attributed to enhanced target binding (e.g., fungal CYP51) .
Q. What strategies resolve contradictions in reported biological efficacy across different experimental models?
- Methodological Answer : Discrepancies between in vitro and in vivo efficacy (e.g., poor correlation in murine candidiasis models) may stem from metabolic instability. Solutions include:
- Metabolic Stability Assays : Incubate with liver microsomes to identify degradation pathways (e.g., oxidative defluorination).
- Prodrug Design : Mask the sulfonyl group with ester linkages to improve bioavailability .
Q. How can computational methods optimize the compound’s binding affinity for multitarget applications?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against dual targets like fungal CYP51 and human Topoisomerase II reveals critical binding interactions. For example:
Q. What are the limitations of current analytical methods for quantifying this compound in complex matrices?
- Methodological Answer : UV spectroscopy (λ_max ~275 nm) is cost-effective but lacks specificity in biological samples due to matrix interference. Advanced approaches include:
- HPLC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) for quantification (LOQ = 0.1 ng/mL).
- Limitation : Trifluoromethylsulfonyl derivatives may fragment unpredictably under ESI, requiring careful optimization of collision energies .
Experimental Design Considerations
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing:
- pH Stability : Prepare buffers (pH 1–9), incubate at 310 K for 24 h, and monitor degradation via HPLC.
- Thermal Stability : Store solid samples at 298–323 K for 30 days; use DSC to detect polymorphic transitions.
Key Finding : Degradation ≥10% occurs at pH <3 (hydrolysis of sulfonyl group) and >323 K (ring decomposition) .
Q. What in silico tools predict ADME properties, and how reliable are they for this scaffold?
- Methodological Answer : SwissADME and pkCSM predict:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
